molecular formula C23H14ClFN4O3 B11275653 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11275653
M. Wt: 448.8 g/mol
InChI Key: PCCNBDUYOLKFPM-UHFFFAOYSA-N
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Description

“7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring and halogenated phenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Quinazoline core synthesis: The quinazoline core can be synthesized by condensation reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.

    Final coupling: The oxadiazole and quinazoline intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring or the quinazoline core.

    Reduction: Reduction reactions can occur at the halogenated phenyl groups or the quinazoline core.

    Substitution: Halogenated phenyl groups are prone to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to dehalogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new quinazoline derivatives with potential biological activities.

Biology

    Enzyme inhibition: Quinazoline derivatives are known to inhibit various enzymes, making them potential candidates for drug development.

Medicine

    Anticancer agents: Quinazoline derivatives have shown promise as anticancer agents due to their ability to inhibit tyrosine kinases.

    Antimicrobial agents: The compound may exhibit antimicrobial properties against various pathogens.

Industry

    Material science: The unique structure of the compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the quinazoline core suggests that it may inhibit tyrosine kinases, leading to disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-anilinoquinazolines: Known for their tyrosine kinase inhibitory activity.

    Oxadiazole derivatives: Exhibiting diverse biological activities including antimicrobial and anticancer properties.

Uniqueness

The combination of the oxadiazole ring and the quinazoline core, along with the halogenated phenyl groups, makes “7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” unique

Properties

Molecular Formula

C23H14ClFN4O3

Molecular Weight

448.8 g/mol

IUPAC Name

7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H14ClFN4O3/c24-16-6-3-14(4-7-16)20-27-21(32-28-20)15-5-10-18-19(11-15)26-23(31)29(22(18)30)12-13-1-8-17(25)9-2-13/h1-11H,12H2,(H,26,31)

InChI Key

PCCNBDUYOLKFPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O)F

Origin of Product

United States

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